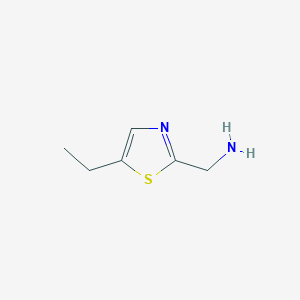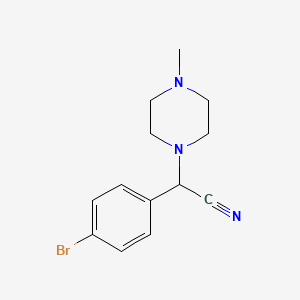
2-(4-Bromophenyl)-2-(4-methylpiperazin-1-yl)acetonitrile
描述
2-(4-Bromophenyl)-2-(4-methylpiperazin-1-yl)acetonitrile, also known as BPA, is a chemical compound that has gained significant attention in the field of scientific research. BPA is a derivative of piperazine and is commonly used as a starting material for the synthesis of various compounds.
作用机制
The mechanism of action of 2-(4-Bromophenyl)-2-(4-methylpiperazin-1-yl)acetonitrile is not fully understood. However, it is believed that 2-(4-Bromophenyl)-2-(4-methylpiperazin-1-yl)acetonitrile acts by inhibiting the reuptake of neurotransmitters such as serotonin, dopamine, and norepinephrine. 2-(4-Bromophenyl)-2-(4-methylpiperazin-1-yl)acetonitrile has also been shown to modulate the activity of ion channels and receptors in the brain, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
2-(4-Bromophenyl)-2-(4-methylpiperazin-1-yl)acetonitrile has been shown to have a variety of biochemical and physiological effects. 2-(4-Bromophenyl)-2-(4-methylpiperazin-1-yl)acetonitrile has been shown to increase the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain. 2-(4-Bromophenyl)-2-(4-methylpiperazin-1-yl)acetonitrile has also been shown to decrease the levels of inflammatory cytokines and oxidative stress markers in the body. 2-(4-Bromophenyl)-2-(4-methylpiperazin-1-yl)acetonitrile has been shown to have neuroprotective, anti-inflammatory, and antioxidant effects, which may contribute to its therapeutic potential.
实验室实验的优点和局限性
2-(4-Bromophenyl)-2-(4-methylpiperazin-1-yl)acetonitrile has several advantages for lab experiments. 2-(4-Bromophenyl)-2-(4-methylpiperazin-1-yl)acetonitrile is relatively easy to synthesize, and the yield can be optimized by adjusting the reaction conditions. 2-(4-Bromophenyl)-2-(4-methylpiperazin-1-yl)acetonitrile has also been shown to have low toxicity in preclinical studies. However, 2-(4-Bromophenyl)-2-(4-methylpiperazin-1-yl)acetonitrile has several limitations for lab experiments. 2-(4-Bromophenyl)-2-(4-methylpiperazin-1-yl)acetonitrile is not water-soluble, which can make it difficult to administer in vivo. 2-(4-Bromophenyl)-2-(4-methylpiperazin-1-yl)acetonitrile also has a short half-life, which can limit its efficacy in vivo.
未来方向
There are several future directions for the research of 2-(4-Bromophenyl)-2-(4-methylpiperazin-1-yl)acetonitrile. One direction is to further investigate the mechanism of action of 2-(4-Bromophenyl)-2-(4-methylpiperazin-1-yl)acetonitrile. Another direction is to explore the potential use of 2-(4-Bromophenyl)-2-(4-methylpiperazin-1-yl)acetonitrile in the treatment of various diseases, including cancer, diabetes, and neurological disorders. Another direction is to optimize the synthesis of 2-(4-Bromophenyl)-2-(4-methylpiperazin-1-yl)acetonitrile to improve its yield and purity. Finally, further research is needed to determine the safety and efficacy of 2-(4-Bromophenyl)-2-(4-methylpiperazin-1-yl)acetonitrile in humans.
Conclusion:
In conclusion, 2-(4-Bromophenyl)-2-(4-methylpiperazin-1-yl)acetonitrile is a chemical compound that has gained significant attention in the field of scientific research. 2-(4-Bromophenyl)-2-(4-methylpiperazin-1-yl)acetonitrile has been widely used as a starting material for the synthesis of various compounds and has shown promising results in preclinical studies. 2-(4-Bromophenyl)-2-(4-methylpiperazin-1-yl)acetonitrile has several advantages for lab experiments, but also has several limitations. Further research is needed to determine the safety and efficacy of 2-(4-Bromophenyl)-2-(4-methylpiperazin-1-yl)acetonitrile in humans and to explore its potential use in the treatment of various diseases.
科学研究应用
2-(4-Bromophenyl)-2-(4-methylpiperazin-1-yl)acetonitrile has been widely used in scientific research due to its unique chemical structure and properties. 2-(4-Bromophenyl)-2-(4-methylpiperazin-1-yl)acetonitrile has been used as a starting material for the synthesis of various compounds, including antipsychotic agents, antidepressants, and anti-inflammatory agents. 2-(4-Bromophenyl)-2-(4-methylpiperazin-1-yl)acetonitrile has also been studied for its potential use in the treatment of cancer, diabetes, and neurological disorders. 2-(4-Bromophenyl)-2-(4-methylpiperazin-1-yl)acetonitrile has shown promising results in preclinical studies, and further research is needed to determine its efficacy and safety in humans.
属性
IUPAC Name |
2-(4-bromophenyl)-2-(4-methylpiperazin-1-yl)acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrN3/c1-16-6-8-17(9-7-16)13(10-15)11-2-4-12(14)5-3-11/h2-5,13H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSKSVCWNTWXBNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(C#N)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromophenyl)-2-(4-methylpiperazin-1-yl)acetonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



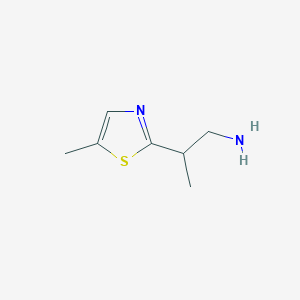
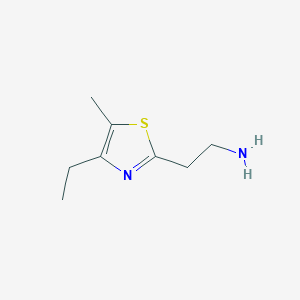

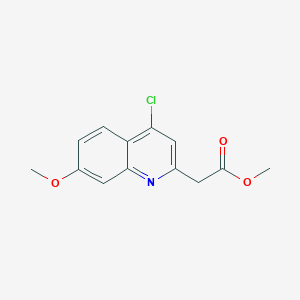
![[4-(2,4-Dichlorophenyl)oxan-4-yl]methanamine](/img/structure/B3200123.png)

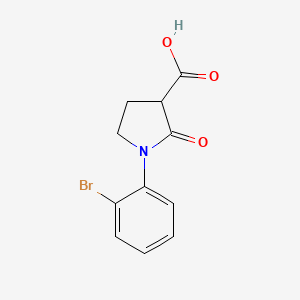
![9-chloro-6-methoxy-2,3-dihydro-1H-cyclopenta[b]quinoline](/img/structure/B3200138.png)
![2-Chloropyrido[4,3-d]pyrimidine](/img/structure/B3200139.png)
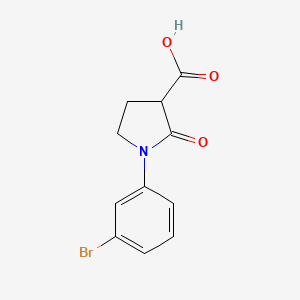
![[1-(5-Chloro-2-methylphenyl)pyrrolidin-3-yl]methanamine](/img/structure/B3200154.png)
![[1-(3-Methoxyphenyl)pyrrolidin-3-yl]methanamine](/img/structure/B3200157.png)
